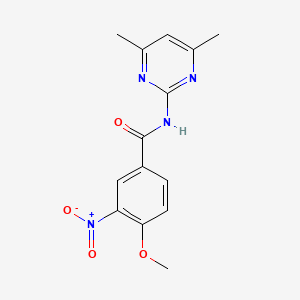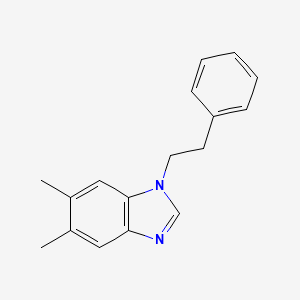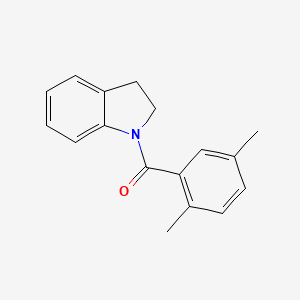![molecular formula C16H15ClN2O3 B5777908 3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5777908.png)
3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone, also known as CNPP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. CNPP is a chemical compound with a molecular formula C16H14ClN2O3 and a molecular weight of 318.75 g/mol.
Mécanisme D'action
3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone is believed to exert its biological effects through the inhibition of various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone has also been shown to modulate the activity of various neurotransmitter receptors, including the GABA receptor, which is involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects:
3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has also been shown to modulate the activity of various neurotransmitter receptors, including the GABA receptor, which is involved in the regulation of anxiety and stress.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone has several advantages as a chemical compound for laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. However, 3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone also has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several areas of future research that could be explored in relation to 3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone. One potential direction is the development of novel 3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone derivatives with improved bioactivity and reduced toxicity. Another area of research is the investigation of the potential therapeutic applications of 3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone in various disease conditions, including cancer, inflammation, and neurodegenerative disorders. Additionally, further research is needed to elucidate the precise mechanism of action of 3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone and its effects on various biochemical and physiological processes in the body.
Méthodes De Synthèse
3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone can be synthesized through a multi-step process involving the condensation of 3-chloro-4-methyl aniline and 4-nitroacetophenone. The reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate. The product is then purified through recrystallization to obtain pure 3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone.
Applications De Recherche Scientifique
3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Propriétés
IUPAC Name |
3-(3-chloro-4-methylanilino)-1-(4-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11-2-5-13(10-15(11)17)18-9-8-16(20)12-3-6-14(7-4-12)19(21)22/h2-7,10,18H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAKORUFMJDHFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7356071 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5777837.png)
![2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5777838.png)
![N-allyl-2-(4-ethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777846.png)
![2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5777856.png)

![N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B5777863.png)
![N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5777868.png)
![N-methyl-N-phenyl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B5777873.png)
![N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide](/img/structure/B5777880.png)



